

Chemical properties of 4-(3-Chlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	4-(3-
Compound Name:	<i>Chlorophenylmethoxy)phenylboronic acid</i>
Cat. No.:	B1420326

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **4-(3-Chlorophenylmethoxy)phenylboronic Acid**

This guide provides a comprehensive technical overview of **4-(3-Chlorophenylmethoxy)phenylboronic acid**, a key intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, analytical characterization, and safe handling protocols, grounded in established scientific principles.

Molecular Identity and Physicochemical Characteristics

4-(3-Chlorophenylmethoxy)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a chlorophenylmethoxy group. This unique structure makes it a valuable building block, particularly in reactions that form new carbon-carbon bonds.

1.1. Core Identification

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

Property	Value	Source
CAS Number	871125-96-1	[1] [2]
Molecular Formula	C ₁₃ H ₁₂ BClO ₃	[1]
Molecular Weight	262.50 g/mol	[1]
Typical Purity	>98%	[1]
Appearance	White to off-white powder	[3] [4]

1.2. Structural Representation

The spatial arrangement of atoms dictates the molecule's reactivity. The boronic acid group is a mild Lewis acid, and the ether linkage provides conformational flexibility.[\[5\]](#)

Caption: 2D Structure of **4-(3-Chlorophenylmethoxy)phenylboronic acid**.

1.3. Solubility Profile

While specific quantitative solubility data for this exact molecule is not widely published, its properties can be inferred from analogous structures like phenylboronic acid.[\[6\]](#)[\[7\]](#) Generally, phenylboronic acids exhibit:

- High solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and other ketones.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- Poor solubility in non-polar solvents like hexanes and other hydrocarbons.[\[5\]](#)[\[6\]](#)
- Slight solubility in water, a characteristic that can be influenced by pH.[\[3\]](#)[\[8\]](#)

This solubility behavior is critical for selecting appropriate solvent systems for reactions, purification, and analytical procedures.

Core Reactivity and Synthetic Utility

The synthetic value of **4-(3-Chlorophenylmethoxy)phenylboronic acid** is anchored in the reactivity of its boronic acid functional group, most notably in palladium-catalyzed cross-

coupling reactions.

2.1. The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp^2 -hybridized carbon atoms. In this context, **4-(3-Chlorophenylmethoxy)phenylboronic acid** serves as the organoboron nucleophile, which, after activation with a base, transfers its phenyl group to a palladium center.^{[9][10]} This is a powerful method for constructing complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.^{[11][12]}

The catalytic cycle involves three primary stages:

- Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (R-X).
- Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

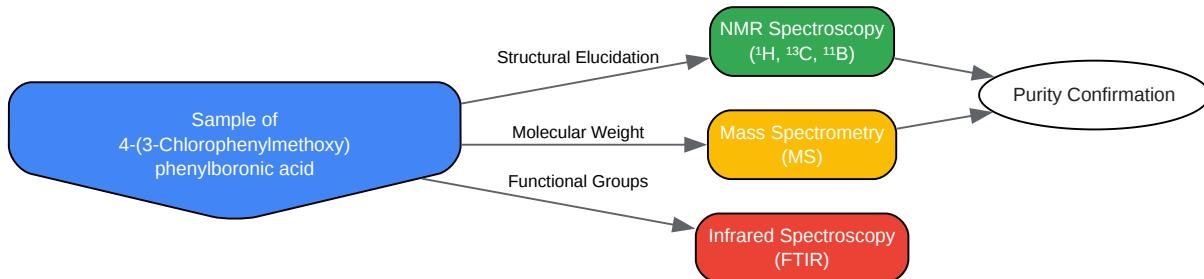
2.2. Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for coupling **4-(3-Chlorophenylmethoxy)phenylboronic acid** with a generic aryl bromide. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-(3-Chlorophenylmethoxy)-1,1'-biphenyl from **4-(3-Chlorophenylmethoxy)phenylboronic acid** and bromobenzene.

Materials:

- **4-(3-Chlorophenylmethoxy)phenylboronic acid** (1.0 eq)
- Bromobenzene (1.1 eq)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- Triphenylphosphine (PPh_3 , 0.04 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq)
- Toluene/Water (4:1 v/v) solvent mixture
- Anhydrous Magnesium Sulfate (MgSO_4)


Step-by-Step Methodology:

- Inert Atmosphere Preparation: A round-bottom flask equipped with a magnetic stir bar and reflux condenser is flushed with an inert gas (Nitrogen or Argon).
 - Causality: The $\text{Pd}(0)$ catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for maintaining catalytic activity.
- Reagent Addition: To the flask, add **4-(3-Chlorophenylmethoxy)phenylboronic acid**, bromobenzene, $\text{Pd}(\text{OAc})_2$, PPh_3 , and K_2CO_3 .
 - Causality: $\text{Pd}(\text{OAc})_2$ is a stable $\text{Pd}(\text{II})$ precatalyst that is reduced *in situ* to the active $\text{Pd}(0)$ species. PPh_3 serves as a ligand to stabilize the catalyst. K_2CO_3 is the base required to activate the boronic acid into a more nucleophilic boronate species.^[9]

- Solvent Degassing and Addition: Add the degassed toluene/water solvent mixture to the flask.
 - Causality: Degassing the solvent removes dissolved oxygen. The biphasic system facilitates the reaction, with the organic phase dissolving the reactants and the aqueous phase dissolving the base.
- Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Work-up and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
 - Causality: The work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and remove residual water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure biaryl product.

Analytical Characterization Workflow

Confirming the identity and purity of **4-(3-Chlorophenylmethoxy)phenylboronic acid** requires a suite of analytical techniques.

[Click to download full resolution via product page](#)

Caption: Standard Analytical Workflow for Compound Characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Would show distinct signals for the aromatic protons on both phenyl rings, a characteristic singlet for the benzylic methylene (-CH₂-) protons, and a broad singlet for the acidic -B(OH)₂ protons.
 - ¹³C NMR: Would reveal signals for each unique carbon atom, including the ipso-carbon attached to the boron, which may be broad or difficult to detect.[13]
 - ¹¹B NMR: A single, broad signal would be expected, characteristic of a trigonal planar boron atom in a boronic acid.[13]
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (262.50 g/mol) by identifying its molecular ion peak.
- Infrared (IR) Spectroscopy: Key vibrational stretches would be observed, including a strong, broad O-H stretch for the boronic acid hydroxyl groups, C-H stretches for the aromatic rings, a C-O stretch for the ether linkage, and a C-Cl stretch.

Safety, Handling, and Storage

Proper handling of **4-(3-Chlorophenylmethoxy)phenylboronic acid** is essential for laboratory safety. The following guidelines are based on safety data sheets for analogous chlorophenylboronic acids.[14][15][16]

4.1. Hazard Identification

Hazard Category	Description	Precautionary Action
Skin Irritation	Causes skin irritation.	Wear protective gloves and clothing. Wash hands thoroughly after handling.[17]
Eye Irritation	Causes serious eye irritation.	Wear safety glasses with side-shields or goggles.[14][17]
Respiratory Irritation	May cause respiratory tract irritation.	Avoid breathing dust. Use only in a well-ventilated area or fume hood.[14][16]
Acute Oral Toxicity	May be harmful if swallowed.	Do not eat, drink, or smoke when using this product.[14][18]

4.2. Recommended Handling and Storage Protocol

- Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[15]
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[14]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(3-Chlorophenylmethoxy)phenylboronic acid is a specialized chemical intermediate with significant utility in organic synthesis. Its value is primarily derived from the predictable and efficient reactivity of the boronic acid moiety in Suzuki-Miyaura cross-coupling reactions, a foundational tool for building the complex molecular architectures required in pharmaceutical

and materials science research. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount for its effective and safe application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BioOrganics [bioorganics.biz]
- 2. 4-(3-ChlorophenylMethoxy)phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. nbinfo.com [nbinfo.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Chemical properties of 4-(3-Chlorophenylmethoxy)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1420326#chemical-properties-of-4-3-chlorophenylmethoxy-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com